molecular formula C7H10ClNO2 B1318712 2,3-Dihydroxymethylpyridine hydrochloride CAS No. 423169-40-8

2,3-Dihydroxymethylpyridine hydrochloride

Cat. No. B1318712
M. Wt: 175.61 g/mol
InChI Key: XHNKWLMBRMJUTQ-UHFFFAOYSA-N
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Patent
US08673890B2

Procedure details

To a solution of pyridine-2,3-dicarboxylic acid dimethyl ester (25.0 g, 128.1 mmol) in ethanol (183 mL) was added sodium borohydride (24.2 g, 640.5 mmol). The resulting mixture was cooled to 5° C. while stirring under argon. A solution of calcium chloride (12.6 g, 113.5 mmol) in ethanol (77 mL) was added dropwise while maintaining a temperature between 10° C. and 15° C. After addition, the resulting mixture was allowed to warm to room temperature over 16 h. A mixture of 4:1 water/ethanol (100 mL) added and the resulting mixture stirred 1 hr, then evaporated in vacuo to yield a white solid, which was finely ground with mortar and pestle. The fine powder was refluxed for 3 h in ethanol (450 mL), cooled to room temperature and filtered through dicalite. The filtrate was filtered through Nylon 66, 0.45-μ filter, then treated with anhydrous hydrogen chloride gas until solution was pH 2 while cooling on ice bath. A white precipitate was isolated and washed with ethyl ether and dried to yield (2-hydroxymethyl-pyridin-3-yl)-methanol hydrogen chloride as a white solid. C7H9NO2; MS (ESI) m/z 140.1 (MH)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
solvent
Reaction Step Two
Name
water ethanol
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([C:11](OC)=[O:12])=[CH:9][CH:8]=[CH:7][N:6]=1)=O.[BH4-].[Na+].[Cl-:17].[Ca+2].[Cl-].O.C(O)C>C(O)C>[ClH:17].[OH:2][CH2:3][C:5]1[C:10]([CH2:11][OH:12])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:1.2,3.4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(=O)C1=NC=CC=C1C(=O)OC
Name
Quantity
24.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
183 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
77 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
water ethanol
Quantity
100 mL
Type
reactant
Smiles
O.C(C)O
Step Four
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature between 10° C. and 15° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the resulting mixture stirred 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a white solid, which
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through dicalite
FILTRATION
Type
FILTRATION
Details
The filtrate was filtered through Nylon 66, 0.45-μ filter
ADDITION
Type
ADDITION
Details
treated with anhydrous hydrogen chloride gas until solution
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice bath
CUSTOM
Type
CUSTOM
Details
A white precipitate was isolated
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.OCC1=NC=CC=C1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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